2-(2,3-Dihydrobenzofuran-7-yl)ethanamine

monoamine transporter DAT:SERT ratio positional isomer SAR

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine (CAS 850375-00-7) is a heterocyclic primary amine with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. The compound belongs to the 2,3-dihydrobenzofuran class, characterized by a fused bicyclic system in which a saturated dihydrofuran ring is annulated to a benzene ring, bearing an ethanamine side chain at the C-7 position.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 850375-00-7
Cat. No. B1609535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzofuran-7-yl)ethanamine
CAS850375-00-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC=C2CCN
InChIInChI=1S/C10H13NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7,11H2
InChIKeyFUXALCGRSSRCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dihydrobenzofuran-7-yl)ethanamine (CAS 850375-00-7): Procurement-Grade Overview of a 7-Substituted Dihydrobenzofuran Ethanamine Scaffold


2-(2,3-Dihydrobenzofuran-7-yl)ethanamine (CAS 850375-00-7) is a heterocyclic primary amine with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . The compound belongs to the 2,3-dihydrobenzofuran class, characterized by a fused bicyclic system in which a saturated dihydrofuran ring is annulated to a benzene ring, bearing an ethanamine side chain at the C-7 position [1]. Its computed physicochemical profile includes a cLogP of 1.452, a polar surface area of 35.25 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . The dihydrobenzofuran scaffold has been recognized as a privileged structure in medicinal chemistry, serving as a conformationally constrained bioisostere of the phenethylamine pharmacophore with demonstrated utility in serotonergic, dopaminergic, and adrenergic ligand design [2][3]. The 7-substitution regiochemistry distinguishes this compound from its 5- and 6-substituted positional isomers and imparts a unique spatial orientation of the amine-bearing side chain relative to the dihydrofuran oxygen.

Why 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine Cannot Be Interchanged with Positional Isomers or Alpha-Methyl Analogs: The Substitution-Failure Evidence


The dihydrobenzofuran ethanamine scaffold exhibits profound, quantifiable pharmacodynamic divergence based on (i) the ring position of the ethanamine attachment and (ii) the presence or absence of an alpha-methyl group on the side chain [1]. Positional isomerism alone produces up to 85-fold shifts in monoamine transporter inhibition potency and dramatic reversals in 5-HT receptor subtype selectivity: the 7-substituted scaffold demonstrates a balanced DAT:SERT inhibition ratio of 0.65, whereas the 5-substituted isomer shows extreme SERT selectivity with a DAT:SERT ratio of 0.01 [1]. Removal of the alpha-methyl group (as in the target compound versus 7-APB) fundamentally alters the amine pKa, hydrogen-bonding geometry, susceptibility to monoamine oxidase metabolism, and steric accommodation within the orthosteric binding pocket of aminergic GPCRs [2][3]. The gem-dimethyl modification at the 2-position of the dihydrofuran ring further perturbs cLogP by approximately +0.45 units and introduces additional steric bulk that can ablate or redirect target engagement [4]. These multidimensional differences mean that no single in-class compound can serve as a drop-in surrogate for another without re-validation of the entire pharmacological, physicochemical, and synthetic profile.

Quantitative Differentiation Evidence for 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine (CAS 850375-00-7) Versus Key Comparators


Positional Isomer Effect: 7-Substitution Attenuates SERT Selectivity and Produces a Balanced DAT:SERT Profile Versus 5- and 6-Substituted Isomers

The 7-substituted dihydrobenzofuran ethanamine scaffold, represented here by the closest pharmacologically characterized surrogate 7-APB (the alpha-methyl analog of the target compound), exhibits a markedly more balanced dopamine transporter (DAT) to serotonin transporter (SERT) inhibition profile compared to the 5- and 6-substituted positional isomers. In HEK 293 cells expressing human monoamine transporters, 7-APB inhibited DAT with an IC₅₀ of 20 μM and SERT with an IC₅₀ of 13 μM, yielding a DAT:SERT inhibition ratio of 0.65 (95% CI: 0.35–1.1) [1]. In stark contrast, 5-APDB inhibited DAT only weakly (IC₅₀ 49 μM) while potently inhibiting SERT (IC₅₀ 0.58 μM), producing an extreme DAT:SERT ratio of 0.01 (95% CI: 0.005–0.03)—a 65-fold difference in relative transporter selectivity [1]. The 6-substituted isomer 6-APDB showed an intermediate profile with a DAT:SERT ratio of 0.07 [1]. This positional SAR demonstrates that the 7-substitution geometry fundamentally alters the balance between dopaminergic and serotonergic transporter engagement, a property directly attributable to the spatial relationship between the dihydrofuran oxygen and the amine-bearing side chain [2].

monoamine transporter DAT:SERT ratio positional isomer SAR dihydrobenzofuran scaffold

5-HT Receptor Subtype Selectivity Divergence: 7-Substitution Reduces 5-HT2C Affinity by 55-Fold Versus 5- and 6-Substituted Isomers

The 7-substituted dihydrobenzofuran ethanamine scaffold shows a dramatically different serotonin receptor subtype binding profile compared to the 5- and 6-substituted isomers. Using radioligand binding assays, 7-APB exhibited a 5-HT2C receptor Ki of 3.3 ± 0.3 μM, representing 55-fold lower affinity than both 5-APDB (5-HT2C Ki = 0.06 ± 0.02 μM) and 6-APDB (5-HT2C Ki = 0.06 ± 0.02 μM) [1]. Conversely, 7-APB displayed the highest 5-HT1A receptor affinity among all tested dihydrobenzofuran analogs (Ki = 0.28 ± 0.05 μM), representing a 71-fold selectivity advantage over 5-APDB (5-HT1A Ki = 20 ± 4 μM) and a 33-fold advantage over 6-APDB (5-HT1A Ki = 9.2 ± 1.5 μM) [1]. This inverted selectivity profile—high 5-HT1A, low 5-HT2C for the 7-substituted scaffold versus low 5-HT1A, high 5-HT2C for the 5- and 6-substituted scaffolds—represents a fundamental pharmacophore-level differentiation arising from the regiochemistry of side-chain attachment [2].

5-HT2C receptor serotonin receptor selectivity valvulopathy risk functional selectivity dihydrobenzofuran

Adrenergic Alpha-2A Receptor Affinity: 7-Substituted Scaffold Shows Submicromolar α2A Binding Distinct from Other Positional Isomers

The 7-substituted dihydrobenzofuran ethanamine scaffold demonstrates high-affinity binding to the α2A adrenoceptor that is quantitatively distinct from other positional isomers. 7-APB binds to human α2A receptors with a Ki of 0.14 ± 0.02 μM, representing the highest α2A affinity among all benzofuran analogs tested [1]. This is 30-fold higher affinity than 5-APDB (α2A Ki = 4.2 ± 0.5 μM) and 4.6-fold higher than 6-APDB (α2A Ki = 0.65 ± 0.07 μM) [1]. Notably, 7-APB also shows selectivity for α2A over α1A (α1A Ki = 9.6 ± 2.4 μM; α2A/α1A selectivity ratio = 68.6), a selectivity profile not observed for the 6-substituted isomer (α1A Ki < 15 μM, α2A Ki = 0.65 μM) [1]. The molecular basis for this enhanced α2A engagement is hypothesized to arise from the specific spatial orientation of the protonated amine relative to the dihydrofuran oxygen at the 7-position, which facilitates a key hydrogen-bond interaction with the receptor [2].

alpha-2A adrenoceptor noradrenergic CNS polypharmacology dihydrobenzofuran SAR

Physicochemical Differentiation: cLogP-Driven CNS Permeability Potential and Synthetic Accessibility Versus Gem-Dimethyl and 5-Positional Analogs

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine possesses a computed cLogP of 1.452, a topological polar surface area (TPSA) of 35.25 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within the favorable CNS drug-like property space . In comparison, the 2,2-dimethyl analog (CAS 910387-07-4) has a higher predicted cLogP of approximately 1.9 and increased molecular weight (191.27 g/mol vs. 163.22 g/mol), which reduces ligand efficiency and increases lipophilicity-driven off-target binding risk [1]. The absence of the gem-dimethyl group in the target compound preserves synthetic tractability at the dihydrofuran 2-position, enabling further functionalization. The target compound's TPSA of 35.25 Ų falls below the 60 Ų threshold generally associated with favorable passive blood-brain barrier permeability, whereas the increased steric bulk of the 2,2-dimethyl analog elevates the TPSA to 35.2 Ų (minimal change) but introduces conformational constraints that can unpredictably alter target recognition [1]. Commercially, the target compound is available at 95% minimum purity from multiple suppliers, with the free base form (CAS 850375-00-7) and hydrochloride salt (CAS 1956355-32-0) both catalogued, providing formulation flexibility for different experimental protocols .

cLogP CNS MPO score physicochemical property lead-likeness building block

Absence of Alpha-Methyl Substitution: Primary Amine Enables Distinct Derivatization Chemistry and Alters Metabolic Liability Profile

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine is a primary amine, distinguishing it from the alpha-methyl-substituted analog 7-APB (1-(2,3-dihydrobenzofuran-7-yl)propan-2-amine). The absence of the alpha-methyl group has two critical consequences: (1) Synthetic versatility—the primary amine serves as an unencumbered nucleophile for reductive amination, amide coupling, sulfonamide formation, and urea synthesis without the steric hindrance imposed by an adjacent methyl group, enabling efficient generation of diverse compound libraries [1]. (2) Metabolic fate—primary phenethylamines are substrates for monoamine oxidase (MAO), whereas alpha-methyl substitution confers resistance to oxidative deamination, fundamentally altering in vivo half-life and metabolite profiles [2][3]. The constrained dihydrobenzofuran scaffold rigidifies the ethylamine side chain into a specific conformation that has been shown, in the alpha-methyl series, to model the active binding orientation of 5-methoxy groups in hallucinogenic phenethylamines [3]. The target compound, lacking this alpha-methyl constraint, permits greater conformational sampling of the ethylamine side chain, which may translate into distinct receptor activation kinetics or biased signaling outcomes at aminergic GPCRs—a hypothesis that remains to be experimentally tested but is mechanistically supported by the established conformational dynamics of phenethylamine ligands [3][4].

primary amine alpha-methyl metabolic stability MAO substrate synthetic handle

Conformationally Constrained Phenethylamine Bioisostere: Rigidified Scaffold Differentiates Target Engagement from Flexible Phenethylamine Comparators

The 2,3-dihydrobenzofuran ring system functions as a conformationally constrained bioisostere of the 2,5-dimethoxyphenyl moiety found in classical hallucinogenic phenethylamines [1]. In the seminal work by Nichols et al., the dihydrofuran ring was demonstrated to model the active conformation of the 5-methoxy group in 2,5-dimethoxyphenyl analogs, with radioligand displacement studies showing that the constrained analog 6a (1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane) and its 7-bromo derivative 6b possessed activity comparable to their flexible counterparts in the LSD drug-discrimination paradigm in rats [1]. Free energy of binding calculations derived from radioligand displacement KA values indicated that bromine substitution contributes 2.4–3.2 kcal/mol of binding energy in both the flexible and constrained series, validating that the dihydrobenzofuran scaffold does not fundamentally alter the pharmacophoric recognition elements but rather pre-organizes them into the receptor-bound conformation [1]. The 7-substituted target compound, unlike the 4- or 5-substituted dihydrobenzofuran analogs studied in the Nichols series, presents the ethanamine at a position para to the dihydrofuran oxygen, creating a distinct electron density distribution and hydrogen-bonding geometry at the aryl-amine interface that cannot be replicated by any flexible phenethylamine or alternative positional isomer [2][3].

conformational constraint phenethylamine bioisostere 5-HT2A receptor ligand design rigidification

Optimal Research and Industrial Application Scenarios for 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine (CAS 850375-00-7)


Scaffold for CNS Probe Development Targeting Balanced Monoamine Transporter Profiles

Based on the evidence that the 7-substituted dihydrobenzofuran scaffold yields a balanced DAT:SERT inhibition ratio of 0.65—in contrast to the extreme SERT selectivity (0.01) of the 5-substituted isomer—scientific users developing pharmacological tool compounds to interrogate combined dopaminergic-serotonergic signaling should prioritize the 7-substituted scaffold [1]. The balanced transporter profile is particularly relevant for preclinical models of disorders where dual DAT/SERT inhibition has therapeutic precedent, such as atypical depression and certain impulse-control disorders, and where highly SERT-selective probes would fail to recapitulate the requisite polypharmacology [1][2].

Starting Material for 5-HT1A-Focused Medicinal Chemistry Campaigns with Reduced 5-HT2C Liability

The 7-substituted scaffold's high 5-HT1A affinity (Ki = 0.28 μM for the alpha-methyl surrogate) combined with low 5-HT2C affinity (Ki = 3.3 μM) makes it an attractive starting point for medicinal chemistry programs targeting 5-HT1A receptors for anxiety, depression, or schizophrenia cognitive deficit indications, where chronic 5-HT2C agonism is an undesirable off-target effect associated with weight gain and cardiac valvulopathy [1][2]. Procurement of the non-methylated primary amine (CAS 850375-00-7) rather than the pre-methylated analog enables broader SAR exploration through late-stage amine functionalization .

Conformationally Constrained Fragment for Structure-Based Drug Design and Pharmacophore Modeling

As demonstrated by Nichols et al., the dihydrobenzofuran ring system serves as a validated conformational constraint that pre-organizes the ethanamine pharmacophore into its receptor-bound geometry, contributing measurable binding free energy advantages over flexible phenethylamines [1]. Structural biology and computational chemistry groups conducting X-ray crystallography, cryo-EM, or molecular dynamics studies of aminergic GPCR-ligand complexes should procure the 7-substituted variant to map the positional dependence of receptor-ligand interactions and to generate high-quality pharmacophore models for virtual screening campaigns [1][2].

Synthetic Intermediate for Diversified Compound Library Production

The primary amine functionality and the unsubstituted 2-position of the dihydrofuran ring make 2-(2,3-dihydrobenzofuran-7-yl)ethanamine a versatile building block for parallel synthesis [1]. Documented transformations from the 7-position ethanamine scaffold include conversion to boronate esters (CAS 934586-50-2), piperazines (CAS 98205-73-3), and acetamides, enabling rapid access to diverse chemical space [2]. The commercial availability of both the free base and hydrochloride salt forms provides flexibility for different reaction conditions, while the 95% minimum purity specification from major suppliers ensures reproducible synthetic outcomes in library production settings [1].

Quote Request

Request a Quote for 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.